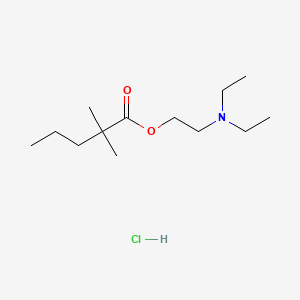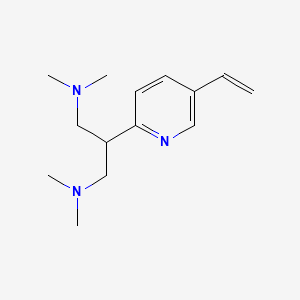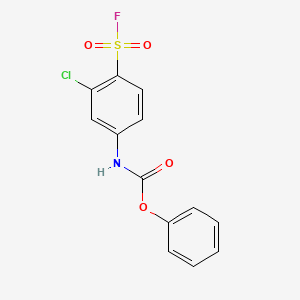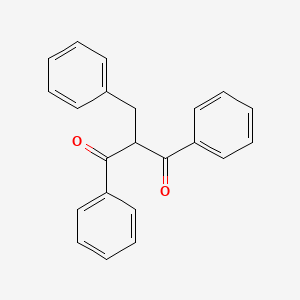
2-Benzyl-1,3-diphenylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-1,3-diphenylpropane-1,3-dione is an organic compound with the molecular formula C22H18O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes a benzyl group attached to a 1,3-diphenylpropane-1,3-dione backbone. It has applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3-diphenylpropane-1,3-dione typically involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by the addition of benzyl chloride. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like triethylamine . The reaction proceeds through a series of steps, including aldol condensation and nucleophilic substitution, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, are being explored to make the production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and radical initiators.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major products include diketones and carboxylic acids.
Reduction: The major products are alcohols and hydrocarbons.
Substitution: The major products are substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-1,3-diphenylpropane-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Benzyl-1,3-diphenylpropane-1,3-dione involves its interaction with free radicals and reactive oxygen species. The compound can donate electrons to neutralize these radicals, thereby exhibiting antioxidant activity. In biological systems, it inhibits lipid peroxidation by interacting with Fe2±mediated pathways . The molecular targets include various enzymes and proteins involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-1,3-propanedione: A structurally similar diketone with similar reactivity and applications.
Dibenzoylmethane: Another diketone used in organic synthesis and as a UV filter in sunscreens.
Benzylacetone: A related compound with a benzyl group attached to an acetone backbone, used in fragrance and flavor industries.
Uniqueness
2-Benzyl-1,3-diphenylpropane-1,3-dione is unique due to its combination of a benzyl group with a 1,3-diphenylpropane-1,3-dione structure. This unique structure imparts specific reactivity and properties, making it valuable in various applications, particularly in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
28918-09-4 |
|---|---|
Molekularformel |
C22H18O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-benzyl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C22H18O2/c23-21(18-12-6-2-7-13-18)20(16-17-10-4-1-5-11-17)22(24)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI-Schlüssel |
OBFPJGNSAPBZHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide](/img/structure/B14697497.png)
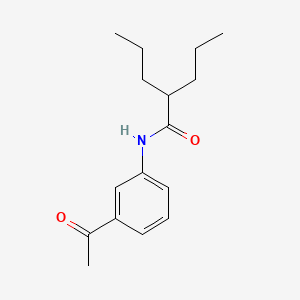
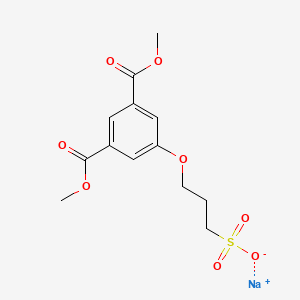
![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)
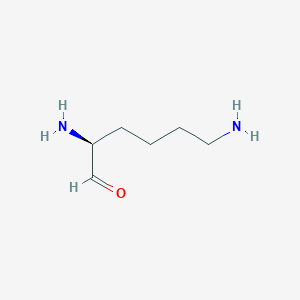
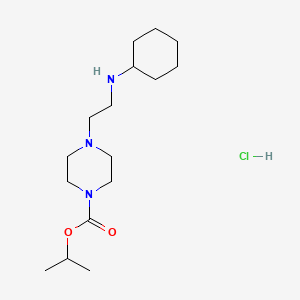
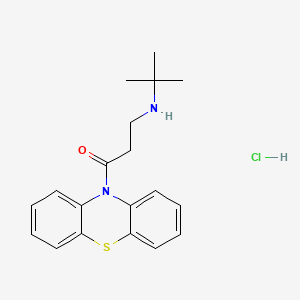
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)
